molecular formula C17H21N5O3 B15113479 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine

Cat. No.: B15113479
M. Wt: 343.4 g/mol
InChI Key: LNUCJLOAPJCNOL-UHFFFAOYSA-N
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Description

2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex heterocyclic compound that features a unique combination of oxazole, pyrrolo, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The pyrrolo ring can be synthesized via intramolecular cyclization reactions, often involving the use of strong bases or acids as catalysts. The final step involves the formation of the pyrimidine ring, which can be accomplished through condensation reactions with appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclodehydration and cyclization steps, which can improve yield and reduce reaction times . Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)

    Reduction: Hydrogen gas (H2), Pd/C

    Substitution: Nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of partially or fully hydrogenated derivatives.

Mechanism of Action

The mechanism of action of 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The oxazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C17H21N5O3

Molecular Weight

343.4 g/mol

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C17H21N5O3/c1-10-15(11(2)25-20-10)16(23)21-6-12-8-22(9-13(12)7-21)17-18-5-4-14(19-17)24-3/h4-5,12-13H,6-9H2,1-3H3

InChI Key

LNUCJLOAPJCNOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC

Origin of Product

United States

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